REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7](=[O:12])[C:8]([Cl:11])([Cl:10])[Cl:9])[NH:5][CH:6]=1.Cl[C:14](Cl)(Cl)C(C1N(C)C=CC=1)=O>>[Br:1][C:2]1[CH:3]=[C:4]([C:7](=[O:12])[C:8]([Cl:9])([Cl:10])[Cl:11])[N:5]([CH3:14])[CH:6]=1
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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BrC=1C=C(NC1)C(C(Cl)(Cl)Cl)=O
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Name
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|
Quantity
|
5 g
|
Type
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reactant
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Smiles
|
ClC(C(=O)C=1N(C=CC1)C)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N(C1)C)C(C(Cl)(Cl)Cl)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.46 g | |
YIELD: PERCENTYIELD | 81% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |